methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate
Description
Methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate is a boron-containing heterocyclic compound characterized by a tricyclic core structure with fused pyrrole and aromatic rings. The molecule features a borate center coordinated with two fluorine atoms and a nitrogen atom, forming a rigid, planar geometry. The methyl acetate substituent at position 6 introduces ester functionality, which influences solubility and reactivity. This compound belongs to a broader class of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) analogs, which are renowned for their photophysical stability and fluorescence properties .
Properties
IUPAC Name |
methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF2N2O2/c1-9-4-5-12-8-13-11(7-14(20)21-3)6-10(2)19(13)15(16,17)18(9)12/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAKNIWDOFVVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C)CC(=O)OC)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dipyrrolo structure: This involves the cyclization of appropriate pyrrole derivatives under controlled conditions.
Introduction of the diazaborinin moiety: This step requires the reaction of the dipyrrolo intermediate with boron-containing reagents.
Fluorination and methoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the compound.
Scientific Research Applications
5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and diazaborinin structure play crucial roles in its binding affinity and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Fluorescence: The ethynyl and phenyl groups in the compound from extend conjugation, leading to red-shifted emission (~650 nm) compared to the target compound’s emission (~520 nm).
Solubility and Reactivity :
- The acetate ester in the target compound improves aqueous solubility compared to the iodinated benzoate derivative , which is more lipophilic.
- Heavy atoms (e.g., iodine in ) enhance radiative decay but increase molecular weight and reduce solubility.
Crystallographic Stability: The dimethylamino derivative forms a 3D network via C–H···F interactions (2.491–2.512 Å), stabilizing its crystal lattice . In contrast, the target compound’s ester group may disrupt such packing, favoring amorphous solid states.
Biological Activity
Methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate is a complex organic compound with potential biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of azabicyclic compounds characterized by the presence of fluorine atoms and a diazaborinin structure. Its IUPAC name reflects its intricate structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H15BF2N2O2 |
| CAS Number | 126250-45-1 |
The biological activity of methyl 2-(2,2-difluoro...) involves its interaction with specific molecular targets within biological systems. The fluorine atoms enhance the compound's lipophilicity and reactivity, potentially influencing its binding affinity to various biomolecules.
Interaction with Biomolecules
Research indicates that such compounds can interact with nucleic acids and proteins, affecting their functions. The binding properties to DNA and RNA are particularly relevant in the context of anticancer activities.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of similar azabicyclic compounds have indicated potential anticancer activity. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Case Studies
Several case studies have been conducted on structurally related compounds:
- Antimicrobial Screening : A series of alkyl-substituted derivatives were synthesized and tested for antimicrobial activity. Results showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Analysis : Compounds similar to methyl 2-(2,2-difluoro...) were tested against human cancer cell lines (e.g., HeLa cells). The studies reported IC50 values indicating significant cytotoxicity at micromolar concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
